molecular formula C21H36N2 B10887149 1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine

1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine

Cat. No.: B10887149
M. Wt: 316.5 g/mol
InChI Key: IJNUPCMESUBVMN-UHFFFAOYSA-N
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Description

1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine is a synthetic organic compound characterized by the presence of an adamantyl group and a methylcyclohexyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine typically involves the reaction of 2-adamantylamine with 3-methylcyclohexylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The piperazine ring can interact with various biological pathways, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

1-(2-Adamantyl)-4-(3-methylcyclohexyl)piperazine can be compared with other similar compounds, such as:

    1-(2-Adamantyl)piperazine: Lacks the methylcyclohexyl group, which may result in different biological activity and chemical reactivity.

    4-(3-Methylcyclohexyl)piperazine: Lacks the adamantyl group, which can affect its steric properties and interaction with molecular targets.

    1-(2-Adamantyl)-4-(4-methylcyclohexyl)piperazine: Similar structure but with a different position of the methyl group, which can influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C21H36N2

Molecular Weight

316.5 g/mol

IUPAC Name

1-(2-adamantyl)-4-(3-methylcyclohexyl)piperazine

InChI

InChI=1S/C21H36N2/c1-15-3-2-4-20(9-15)22-5-7-23(8-6-22)21-18-11-16-10-17(13-18)14-19(21)12-16/h15-21H,2-14H2,1H3

InChI Key

IJNUPCMESUBVMN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C3C4CC5CC(C4)CC3C5

Origin of Product

United States

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